![molecular formula C18H18FN3O2S B5584192 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B5584192.png)
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Arylsulfonamide compounds, including those with pyrazole and fluorobenzenesulfonamide moieties, are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structural elements within these compounds, such as pyrazole rings and sulfonamide groups, contribute significantly to their properties and applications.
Synthesis Analysis
The synthesis of related arylsulfonamide compounds typically involves multi-step organic reactions, starting from readily available chemicals. For example, the synthesis of benzenesulfonamide derivatives with pyrazole groups often requires the formation of the pyrazole ring followed by sulfonamide linkage formation. Methods such as microwave-assisted synthesis have been developed to improve the efficiency of producing these compounds, highlighting the importance of optimizing reaction conditions for better yields and purity (Sojitra et al., 2016).
Molecular Structure Analysis
The molecular structure of arylsulfonamide compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. These methods provide detailed information on the arrangement of atoms within the molecule and the geometry of the molecular framework. For instance, X-ray crystallography has been used to elucidate the crystal and molecular structures of related compounds, revealing how molecular conformation affects intermolecular interactions and, consequently, the compound's properties (Suchetan et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-13-18(14(2)22(21-13)16-6-4-3-5-7-16)12-20-25(23,24)17-10-8-15(19)9-11-17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENLFQIYIUTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

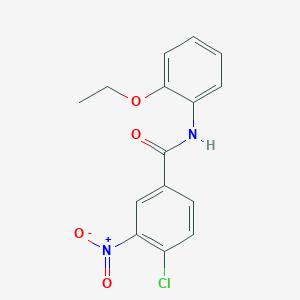
![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![1-{3-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]propyl}-1H-1,2,3-benzotriazole dihydrochloride](/img/structure/B5584133.png)
![4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
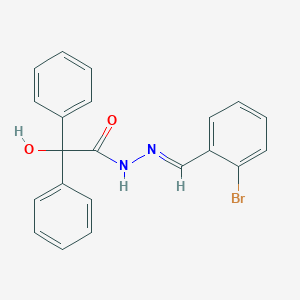
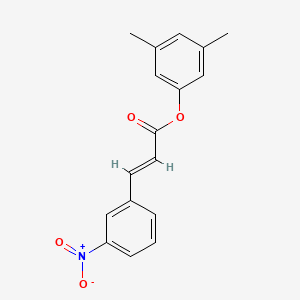

![5-[(3,4-dimethoxybenzylidene)amino]-2-hydroxybenzoic acid](/img/structure/B5584159.png)
![N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5584169.png)
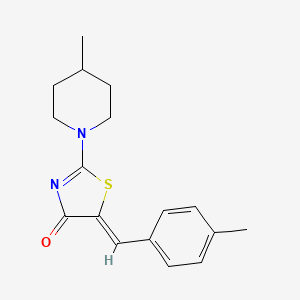

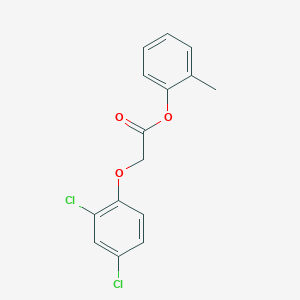
![4-{[3,4-bis(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5584196.png)
![4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B5584204.png)